8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
The compound 8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a tropane-like scaffold (8-azabicyclo[3.2.1]octane) modified with two key substituents:
- A cyclohex-3-ene-1-carbonyl group at the 8-position.
- A 1H-1,2,3-triazol-1-yl group at the 3-position.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-16(12-4-2-1-3-5-12)20-13-6-7-14(20)11-15(10-13)19-9-8-17-18-19/h1-2,8-9,12-15H,3-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDAUMJEPCKKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(Cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a novel compound that belongs to the class of azabicyclic compounds, which are known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various neurological disorders and its antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is C_{15}H_{18}N_{4}O, with a molecular weight of approximately 286.37 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
Neuropharmacological Effects
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant activity at monoamine transporters, which are critical in neurotransmission. A study highlighted the structure-activity relationship (SAR) of various derivatives, showing that modifications at specific positions can enhance selectivity and potency against dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET) .
Key Findings:
- DAT Affinity: The compound's affinity for DAT was noted to be significant, with certain derivatives achieving low K(i) values (e.g., 4.0 nM) indicating high potency .
- SERT Selectivity: Some derivatives demonstrated high selectivity for SERT over DAT, suggesting potential therapeutic applications in mood disorders .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A related study synthesized N-(6-carboxyl cyclohex-3-ene carbonyl) chitosan derivatives and tested their efficacy against various bacterial and fungal strains. The results revealed notable inhibitory effects against pathogens such as Erwinia carotovora and Alternaria alternata, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial potential .
Antimicrobial Efficacy Table:
| Pathogen | MIC (mg/L) |
|---|---|
| Erwinia carotovora | 510 |
| Ralstonia solanacearum | 735 |
| Alternaria alternata | 683 |
| Botrytis cinerea | 774 |
| Fusarium oxysporum | 500 |
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves the use of cyclohexene derivatives and triazole moieties, which are known to enhance biological activity through their interactions with biological targets . The incorporation of the triazole ring has been shown to improve solubility and bioavailability, making these compounds more effective in vivo.
Case Study 1: Neurotransmitter Transporter Interaction
A detailed investigation into the interaction of the compound with neurotransmitter transporters revealed that specific structural modifications could lead to enhanced selectivity for SERT over DAT, suggesting applications in treating depression and anxiety disorders .
Case Study 2: Antimicrobial Applications
In another study focusing on antimicrobial properties, derivatives of the compound were tested against a range of pathogens, demonstrating significant effectiveness and paving the way for potential agricultural applications .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities:
- Anticholinergic Activity : Compounds based on this scaffold have been shown to act as anticholinergics, which are useful in treating conditions such as chronic obstructive pulmonary disease (COPD) and other respiratory disorders .
- Dopamine Transporter Inhibition : Some derivatives demonstrate properties as dopamine transporter inhibitors, making them potential candidates for treating neurodegenerative diseases .
Applications in Drug Development
The unique structural features of 8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane allow for modifications that can enhance its pharmacological profile:
Case Studies
- Tropane Alkaloids : The compound serves as a precursor for synthesizing various tropane alkaloids known for their therapeutic effects against pain and inflammation . For instance, scopolamine derivatives are synthesized using similar scaffolds for their anticholinergic properties.
- Iminosugars : The synthesis of iminosugars from this compound has been explored due to their potential in treating metabolic disorders like diabetes . These compounds mimic monosaccharides and have been shown to inhibit glycosidases effectively.
Synthetic Methodologies
Recent advancements in synthetic methodologies have improved the efficiency and selectivity in producing derivatives of the 8-azabicyclo[3.2.1]octane scaffold:
| Methodology | Description | Advantages |
|---|---|---|
| Enantioselective Synthesis | Utilizes chiral pool starting materials to ensure stereochemical integrity | High selectivity and reduced side reactions |
| Microwave-Assisted Reactions | Accelerates cycloaddition processes | Increased yields and shorter reaction times |
| Ring Closing Metathesis | Forms bridged structures efficiently | Versatile approach for complex molecules |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
The 8-azabicyclo[3.2.1]octane core is shared among several pharmacologically active compounds. Key derivatives include:
Key Observations :
- Triazole Position : The 1,2,3-triazole (vs. 1,2,4-triazole in ) improves hydrogen-bonding interactions, critical for target engagement .
- 8-Position Modifications : Cyclohexene carbonyl (target compound) balances lipophilicity and steric bulk compared to smaller cyclopropane () or bulkier trifluoromethyl benzoyl () groups.
Physicochemical Properties
Preparation Methods
Preparation of N-Boc-Nortropinone
N-Boc-nortropinone is synthesized via Boc protection of nortropinone hydrochloride. Source outlines multiple methods, including:
The Boc group enhances solubility and prevents undesired side reactions during subsequent functionalization.
Functionalization at the 3-Position
The 3-oxo group of N-Boc-nortropinone is modified to introduce the 1H-1,2,3-triazol-1-yl moiety. This involves two stages: (a) conversion of the ketone to a reactive intermediate and (b) Huisgen cycloaddition.
Formation of a Triflate Leaving Group
The ketone is converted to an enol triflate using lithium bis(trimethylsilyl)amide (LDA) and N-phenylbis(trifluoromethanesulfonimide):
$$
\text{N-Boc-nortropinone} \xrightarrow[\text{-78°C, THF}]{\text{LDA, Tf}_2\text{O}} \text{N-Boc-3-triflyloxy-nortropene} \quad (\text{Yield: 78–92%})
$$
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triflate is displaced by sodium azide to form an azide intermediate, which undergoes CuAAC with a terminal alkyne. For example:
$$
\text{N-Boc-3-azido-nortropane} + \text{HC≡C-R} \xrightarrow{\text{Cu(I), RT}} \text{N-Boc-3-(1H-1,2,3-triazol-1-yl)-nortropane} \quad (\text{Yield: 65–85%})
$$
Optimal conditions include catalytic CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water mixture.
Acylation at the 8-Position
Deprotection of the Boc group exposes the secondary amine for acylation.
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group quantitatively:
$$
\text{N-Boc-3-(triazolyl)-nortropane} \xrightarrow{\text{TFA, DCM}} \text{3-(triazolyl)-nortropane} \quad (\text{Yield: >95%})
$$
Acylation with Cyclohex-3-ene-1-carbonyl Chloride
The free amine reacts with cyclohex-3-ene-1-carbonyl chloride under Schotten-Baumann conditions:
$$
\text{3-(triazolyl)-nortropane} + \text{cyclohex-3-ene-1-carbonyl chloride} \xrightarrow[\text{H}_2\text{O}]{\text{NaOH, EtOAc}} \text{Target compound} \quad (\text{Yield: 70–80%})
$$
The acyl chloride is prepared from cyclohex-3-ene-1-carboxylic acid using oxalyl chloride.
Optimization and Challenges
Stereochemical Considerations
The bicyclic core’s rigidity necessitates careful control of reaction geometry. Triflation at -78°C ensures regioselective enolate formation.
Purification Challenges
Silica gel chromatography is critical for isolating intermediates. Polar solvents (e.g., ethyl acetate/hexane) resolve Boc-protected derivatives, while reverse-phase HPLC purifies the final compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the 8-azabicyclo[3.2.1]octane core with triazole and cyclohexene substituents?
- Methodology : Multi-step synthesis is typically required. Key steps include:
- Core formation : Use bicyclic precursors (e.g., tropane derivatives) with stereochemical control via intramolecular cyclization .
- Triazole introduction : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole incorporation .
- Cyclohexene functionalization : Acylation via Friedel-Crafts or nucleophilic acyl substitution using cyclohex-3-ene-1-carbonyl chloride under anhydrous conditions .
- Critical parameters : Solvent choice (e.g., DMSO for polar intermediates, acetonitrile for CuAAC reactions) and temperature control (0–60°C) to avoid side reactions .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- NMR analysis :
- ¹H-NMR : Identify bicyclic protons (δ 1.5–3.0 ppm) and triazole protons (δ 7.5–8.5 ppm). NOESY confirms stereochemistry of the azabicyclo core .
- ¹³C-NMR : Carbonyl signals (δ 165–175 ppm) verify cyclohexene acylation .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₈H₂₂N₄O₂) and fragments (e.g., loss of cyclohexene moiety at m/z 245) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on triazole) influence biological target binding?
- Methodology :
- SAR studies : Compare analogues with triazole at C-3 vs. C-2 positions. Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like cytochrome P450 or kinases .
- Experimental validation : Competitive binding assays (e.g., fluorescence polarization) quantify affinity shifts. For example, phenyl substitution on triazole enhances hydrophobic interactions (ΔKd = 0.5 µM) .
- Data contradiction : Some studies report reduced activity with bulkier substituents due to steric hindrance ; reconcile via MD simulations of binding pocket flexibility.
Q. What computational approaches predict metabolic stability of the cyclohexene moiety?
- Strategy :
- DFT calculations : Assess electron density of cyclohexene’s double bond to predict epoxidation susceptibility (e.g., B3LYP/6-31G* level) .
- In silico metabolism : Use software like MetaSite to simulate Phase I oxidation by CYP3A4. Key metabolites (e.g., dihydrodiol derivatives) correlate with experimental LC-MS/MS data .
- Validation : Microsomal stability assays (human liver microsomes) quantify half-life (t₁/₂) and compare with computational predictions .
Q. How can reaction conditions mitigate racemization during functionalization of the azabicyclo core?
- Optimization framework :
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to stabilize intermediates during acylation .
- Low-temperature kinetics : Conduct reactions at −20°C to slow epimerization (e.g., monitored by chiral HPLC) .
- Case study : Acylation at 25°C resulted in 15% racemization vs. <5% at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
